molecular formula C19H22N8 B6446939 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549054-85-3

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6446939
M. Wt: 362.4 g/mol
InChI Key: XIWDXODDMBCVOM-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and form the basis for several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and piperazine rings. The nitrogen atoms in these rings can act as nucleophiles, potentially reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the pyrimidine and piperazine rings .

Safety And Hazards

The safety and hazards associated with this compound are not known without specific study data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrimidine derivatives is an active area of research in medicinal chemistry, and new compounds with therapeutic potential are continually being discovered .

properties

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-14-23-17(12-18(24-14)27-7-3-6-22-27)25-8-10-26(11-9-25)19-15-4-2-5-16(15)20-13-21-19/h3,6-7,12-13H,2,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWDXODDMBCVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

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